Autophagy enhancer 67, commonly referred to as Auten-67, is a small-molecule compound identified for its ability to enhance autophagy, a crucial cellular degradation process that maintains cellular homeostasis by eliminating damaged components. Auten-67 has shown significant potential in promoting longevity, protecting neurons from stress-induced cell death, and restoring behavior in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound is classified as an autophagy enhancer and is primarily utilized in scientific research to explore its therapeutic applications in age-related pathologies and neurodegenerative disorders .
The synthesis of Auten-67 involves several chemical reactions that require specific reagents and conditions. The synthesis can be broken down into key steps:
In industrial settings, the production of Auten-67 involves scaling up laboratory synthesis processes. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure consistency and cost-effectiveness .
Auten-67 is characterized by its unique molecular structure that facilitates its function as an autophagy enhancer. While specific structural diagrams are not provided in the search results, it is known that the compound's efficacy is linked to its ability to inhibit myotubularin-related phosphatase 14, which plays a role in autophagic membrane formation.
The molecular formula for Auten-67 is C₁₄H₁₃N₃O₃S, with a molecular weight of approximately 305.34 g/mol. The compound's structural features contribute to its biological activity and specificity in enhancing autophagic processes .
Auten-67 participates in various chemical reactions:
Common reagents used in these reactions include:
These reactions produce various derivatives of Auten-67 with modified functional groups that may exhibit different biological activities .
Auten-67 enhances autophagy primarily by inhibiting myotubularin-related phosphatase 14. This inhibition promotes the formation of autophagic membrane structures, leading to increased autophagic flux. The compound specifically targets molecular pathways involved in cellular degradation and stress response, thereby exerting neuroprotective effects and contributing to anti-aging processes .
Auten-67 is typically presented as a solid at room temperature with properties that facilitate its solubility in organic solvents. Specific melting point data is not provided but can be determined through standard laboratory methods.
The chemical properties include stability under standard laboratory conditions and reactivity with various reagents as outlined previously. Its ability to enhance autophagy makes it a valuable compound for research into cellular health and longevity .
Auten-67 has numerous scientific applications:
AUTEN-67 (autophagy enhancer-67) functions as a highly specific inhibitor of the lipid phosphatase MTMR14 (myotubularin-related protein 14), also known as Jumpy in mammals and EDTP (egg-derived tyrosine phosphatase) in Drosophila. This small molecule (chemical formula: C₂₃H₁₄N₄O₆S; molecular weight: 474.45 g/mol) was identified through high-throughput screening of chemical libraries for compounds that selectively antagonize MTMR14's catalytic function [1] [2]. MTMR14 physiologically dephosphorylates phosphatidylinositol 3-phosphate (PI3P), a critical phospholipid that nucleates autophagic membrane formation. By inhibiting MTMR14, AUTEN-67 prevents the hydrolysis of PI3P, thereby permitting sustained PI3P accumulation on nascent autophagic membranes [1] [6].
Biochemical assays demonstrate that AUTEN-67 achieves concentration-dependent inhibition of human MTMR14, with approximately 3%, 25%, and 70% reduction in phosphatase activity at concentrations of 2 µM, 10 µM, and 100 µM, respectively [1]. Crucially, AUTEN-67 exhibits remarkable specificity—it shows no inhibitory activity against unrelated phosphatases like CDC25B or PTPN1 even at 100 µM [1]. Genetic studies corroborate this specificity; AUTEN-67 phenocopies MTMR14 knockdown in mammalian cells and EDTP loss-of-function in Drosophila, both conditions leading to enhanced basal autophagy without triggering apoptosis or necroptosis [1] [3] [5]. This targeted mechanism distinguishes AUTEN-67 from broader autophagy inducers like rapamycin, which act upstream via mTORC1 inhibition and consequently disrupt multiple cellular processes including translation and metabolism [1] [6].
Table 1: Specificity Profile of AUTEN-67
Target Protein | Organism | Inhibition by AUTEN-67 (100 µM) | Functional Consequence |
---|---|---|---|
MTMR14/Jumpy | Human | ~70% | Increased PI3P signaling |
EDTP | Drosophila | Equivalent to genetic knockout | Enhanced autophagic flux |
CDC25B | Human | 0% | No cell cycle disruption |
PTPN1 | Human | 0% | No effect on tyrosine phosphorylation |
The primary biochemical consequence of MTMR14/EDTP inhibition by AUTEN-67 is the dysregulation of PI3P homeostasis at subcellular membranes. PI3P serves as a master regulator of autophagosome biogenesis by recruiting effector proteins containing FYVE or PX domains to the phagophore assembly site [6]. AUTEN-67-mediated preservation of PI3P pools amplifies downstream signaling through the Vps34 (vacuolar protein sorting 34) complex—a class III phosphatidylinositol 3-kinase (PI3KC3) essential for autophagy initiation [1] [6].
Enhanced PI3P signaling under AUTEN-67 treatment drives sequential recruitment of autophagy-related (Atg) proteins to the expanding phagophore membrane. Key events include:
In HeLa cells expressing the RFP-GFP-LC3B reporter, AUTEN-67 (10–100 µM) increased autophagic structures (yellow puncta: autophagosomes; red puncta: autolysosomes) by nearly 4-fold compared to untreated controls [1]. This effect was quantitatively comparable or superior to rapamycin treatment but achieved without impairing protein synthesis—a significant advantage over mTOR-targeting agents [1] [6].
Table 2: AUTEN-67 vs. Rapamycin in Autophagosome Biogenesis
Parameter | AUTEN-67 (100 µM) | Rapamycin (100 nM) | Mechanistic Basis |
---|---|---|---|
LC3-II accumulation | ++++ | +++ | Enhanced PI3P/Vps34 activity |
SQSTM1/p62 degradation | +++ | ++ | Increased autophagic cargo clearance |
mTORC1 inhibition | No | Yes | Specificity for PI3P pathway |
Effect on protein synthesis | None | Significant inhibition | Avoidance of translational disruption |
AUTEN-67 enhances complete autophagic flux—the dynamic process encompassing autophagosome formation, cargo delivery, lysosomal fusion, and substrate degradation—rather than merely inducing autophagosome accumulation. This is critically demonstrated through biomarker analyses in multiple model systems [1] [3] [5]:
Functional outcomes of flux enhancement include clearance of pathogenic protein aggregates and preservation of organelle quality. In the IFM of Drosophila, AUTEN-67 reduced mitochondrial damage and protein aggregation—hallmarks of muscle aging—concomitant with improved flying ability in aged flies [5]. Similarly, in murine Alzheimer’s disease models, AUTEN-67 decreased amyloid-beta levels and restored nesting behavior, directly linking enhanced flux to neuroprotection [1] [4].
Table 3: Biomarker Evidence for AUTEN-67-Mediated Autophagic Flux Enhancement
Biomarker | Model System | Effect of AUTEN-67 | Functional Correlation |
---|---|---|---|
LC3-II accumulation (BafA1 assay) | HeLa cells | >4-fold increase vs. control | Increased autophagosome synthesis |
SQSTM1/p62 protein levels | Murine primary neurons | ~60% decrease | Protection from oxidative stress |
Ref(2)P (p62 ortholog) | Drosophila IFM (21-day) | ~50% decrease | Reduced protein aggregates |
Ubiquitinated proteins | Drosophila IFM (21-day) | ~40% decrease | Improved flight capability |
Amyloid-beta | Alzheimer’s mouse model | Significant decrease | Restored nesting behavior |
AUTEN-67 thus represents a mechanistically distinct class of autophagy enhancers that act downstream of mTOR to directly potentiate the core autophagic machinery via PI3P signaling. Its efficacy across diverse models—from human cell lines to invertebrates and mammals—underscores the evolutionary conservation of its molecular target and its potential as a therapeutic candidate for autophagy-related pathologies [1] [2] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: